2-Fluoro-6-(naphthalen-1-yl)benzoic acid
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Overview
Description
2-Fluoro-6-(naphthalen-1-yl)benzoic acid is an aromatic organic compound that features a fluorine atom and a naphthalene ring attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-(naphthalen-1-yl)benzoic acid typically involves the nucleophilic substitution of a suitable precursor. One common method is the fluorination of 1-arylbenziodoxolones using fluoride salts in polar aprotic solvents . This method has been shown to be efficient, yielding high purity products.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of nucleophilic fluorination and the use of polar aprotic solvents can be scaled up for industrial applications, ensuring the production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-6-(naphthalen-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens (for electrophilic substitution) and nucleophiles (for nucleophilic substitution) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
2-Fluoro-6-(naphthalen-1-yl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-6-(naphthalen-1-yl)benzoic acid involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways and processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-Fluorobenzoic acid: An aromatic compound with a similar structure but without the naphthalene ring.
4-Fluorobenzoic acid: Another isomer of fluorobenzoic acid with the fluorine atom in a different position.
3-Fluorobenzoic acid: The meta isomer of fluorobenzoic acid.
Uniqueness
2-Fluoro-6-(naphthalen-1-yl)benzoic acid is unique due to the presence of both a fluorine atom and a naphthalene ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-fluoro-6-naphthalen-1-ylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11FO2/c18-15-10-4-9-14(16(15)17(19)20)13-8-3-6-11-5-1-2-7-12(11)13/h1-10H,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNTRWLVREAUMHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=C(C(=CC=C3)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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